molecular formula C10H10BrClO B14022293 3-Bromo-2-chloro-5-isopropylbenzaldehyde

3-Bromo-2-chloro-5-isopropylbenzaldehyde

Cat. No.: B14022293
M. Wt: 261.54 g/mol
InChI Key: FIAPGACDTKIDIT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-5-isopropylbenzaldehyde typically involves the halogenation of isopropylbenzaldehyde derivatives. One common method includes the bromination and chlorination of 5-isopropylbenzaldehyde under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-5-isopropylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2-chloro-5-isopropylbenzaldehyde is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-isopropylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-chloro-5-isopropylbenzaldehyde is unique due to the specific combination of bromine, chlorine, and isopropyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H10BrClO

Molecular Weight

261.54 g/mol

IUPAC Name

3-bromo-2-chloro-5-propan-2-ylbenzaldehyde

InChI

InChI=1S/C10H10BrClO/c1-6(2)7-3-8(5-13)10(12)9(11)4-7/h3-6H,1-2H3

InChI Key

FIAPGACDTKIDIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)Br)Cl)C=O

Origin of Product

United States

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